

# 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde 1H NMR spectrum

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## Compound of Interest

**Compound Name:** 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

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An In-Depth Technical Guide to the  $^1\text{H}$  NMR Spectrum of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde**

## Abstract

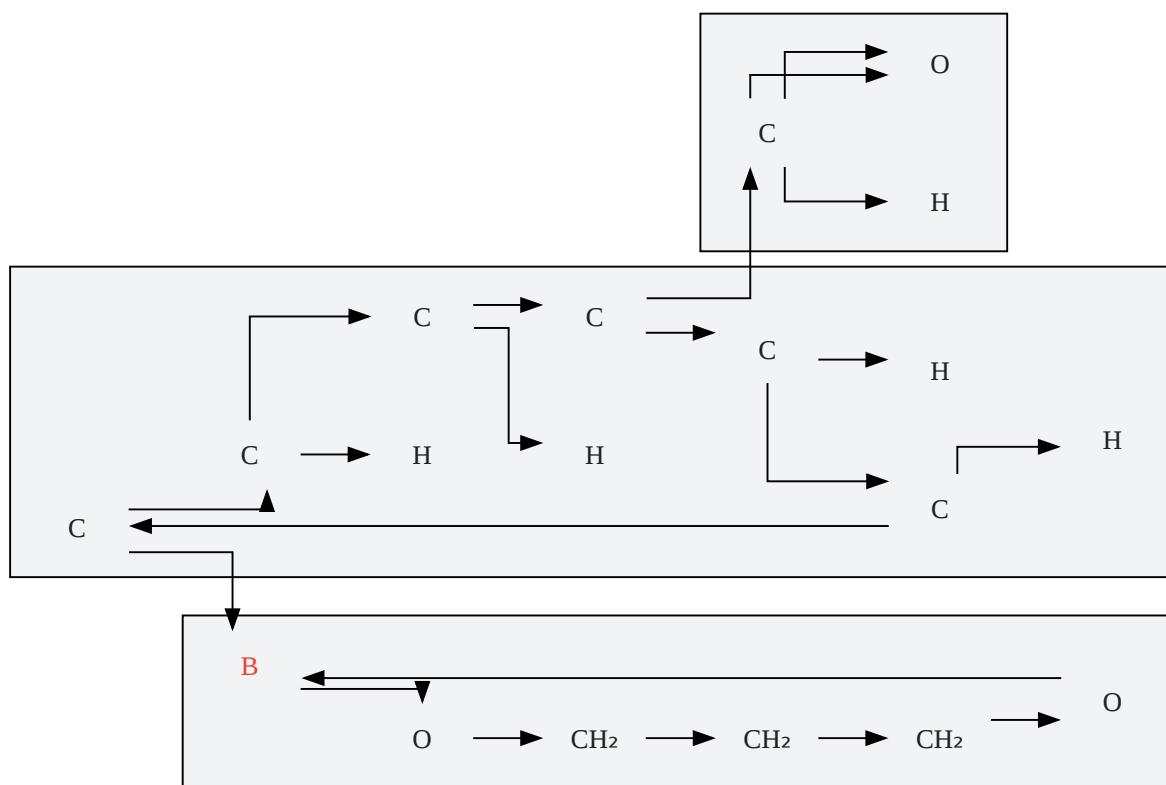
**4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** is a key bifunctional organic building block, integrating the reactivity of an aromatic aldehyde with the versatility of a boronic ester. It serves as a crucial intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for confirming its structure and assessing its purity. This technical guide provides a comprehensive analysis of the  $^1\text{H}$  NMR spectrum of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde**, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for data acquisition, and offer insights into spectral interpretation, including the identification of common impurities and artifacts.

## Introduction to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

## Chemical Structure and Properties

**4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde**, with the chemical formula  $\text{C}_{10}\text{H}_{11}\text{BO}_3$ , is the propan-1,3-diol cyclic ester of 4-formylphenylboronic acid[1]. The dioxaborinane ring serves as

a protecting group for the boronic acid, enhancing its stability and improving its handling characteristics compared to the free boronic acid, which can undergo dehydration to form cyclic boroxine trimers[2]. This protection is crucial for maintaining the compound's integrity during storage and multi-step synthetic sequences.



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**Figure 1:** Structure of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde**.

## Significance in Research and Development

The dual functionality of this molecule makes it a valuable reagent. The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and aldol

condensations. Simultaneously, the boronic ester is a staple in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides[3]. This versatility allows for the efficient construction of complex molecular architectures, making it a sought-after intermediate in medicinal chemistry and materials science.

## The Role of NMR Spectroscopy in Structural Elucidation

$^1\text{H}$  NMR spectroscopy is an indispensable tool for the structural verification of organic molecules[4]. It provides detailed information about the electronic environment, connectivity, and relative number of protons in a molecule. For a compound like **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde**,  $^1\text{H}$  NMR allows for unambiguous confirmation of the presence of the aldehyde, the substitution pattern on the aromatic ring, and the integrity of the dioxaborinane protecting group.

## Theoretical $^1\text{H}$ NMR Spectral Analysis

A thorough understanding of the expected  $^1\text{H}$  NMR spectrum is crucial for accurate interpretation. The spectrum can be divided into three distinct regions corresponding to the aldehydic, aromatic, and aliphatic protons.

## Predicted Chemical Shifts ( $\delta$ ), Multiplicities, and Integration

The electronic environment of each proton dictates its chemical shift. Electron-withdrawing groups, like the aldehyde and boronic ester, deshield nearby protons, shifting their signals downfield (to a higher ppm value)[5].

Proton Group	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
Aldehyde (CHO)	9.9 - 10.1	Singlet (s)	1H	The aldehyde proton is highly deshielded by the adjacent carbonyl group and is not coupled to other protons, resulting in a characteristic downfield singlet <sup>[6]</sup> [7].
Aromatic (Ha)	7.9 - 8.1	Doublet (d)	2H	These protons are ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift. They are coupled to the Hb protons.
Aromatic (Hb)	7.8 - 8.0	Doublet (d)	2H	These protons are ortho to the boronic ester group. They are deshielded, but less so than Ha. They are coupled to the Ha protons, creating a classic AA'BB' system that

				appears as two doublets.
Dioxaborinane (OCH <sub>2</sub> )	4.2 - 4.4	Triplet (t)	4H	These methylene protons are adjacent to oxygen atoms, which deshield them. They are coupled to the central CH <sub>2</sub> group, resulting in a triplet.
Dioxaborinane (CH <sub>2</sub> )	2.1 - 2.3	Quintet (p)	2H	This central methylene group is coupled to the four protons of the two adjacent OCH <sub>2</sub> groups, leading to a quintet (or pentet).

## Expected Coupling Constants (J-values)

Spin-spin coupling provides information about the connectivity of protons.

- Aromatic Protons: The coupling between the ortho aromatic protons (H<sub>a</sub> and H<sub>b</sub>) is expected to have a J-value of approximately 8.0 Hz, which is typical for <sup>1,4</sup>-disubstituted benzene rings.
- Dioxaborinane Protons: The three-bond coupling (<sup>3</sup>J) between the vicinal protons in the propanediol backbone (OCH<sub>2</sub>-CH<sub>2</sub>) is expected to be in the range of 5-7 Hz.

## Influence of the Boron Atom

Boron has two NMR-active isotopes,  $^{11}\text{B}$  (80.1%) and  $^{10}\text{B}$  (19.9%), both of which possess a nuclear quadrupole moment. This quadrupole can lead to faster nuclear relaxation, which may cause slight broadening of the signals from nearby protons, particularly the aromatic protons (H<sub>b</sub>) directly attached to the boron-bearing carbon[8][9]. However, in  $^1\text{H}$  NMR, this effect is often minimal and does not typically obscure the primary splitting patterns.

## Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is profoundly dependent on the sample preparation and the parameters used for data acquisition. The following protocol is designed to yield a high-resolution, artifact-free spectrum.

### Rationale for Methodological Choices

- **Solvent Selection:** Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, boronic acid derivatives can be susceptible to hydrolysis. It is critical to use a dry, high-quality NMR solvent to maintain the integrity of the dioxaborinane ring[10]. For boronic acids themselves, protic solvents like methanol-d<sub>4</sub> are often used to break up boroxine oligomers, but for the more stable ester,  $\text{CDCl}_3$  is generally suitable[2].
- **Concentration:** A concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal for  $^1\text{H}$  NMR[11][12]. This provides a strong signal-to-noise ratio without causing issues like peak broadening due to high viscosity or concentration-dependent chemical shifts[13].
- **Filtration:** The presence of any particulate matter will disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks. Filtering the sample is a non-negotiable step for high-quality data[13].

### Step-by-Step Sample Preparation Workflow

Figure 2: Workflow for preparing a high-quality NMR sample.

### Recommended NMR Instrument Parameters

While modern spectrometers can automate many of these settings, understanding the key parameters is essential for optimization and troubleshooting.

Parameter	Recommended Setting	Purpose
Spectrometer Frequency	$\geq 400$ MHz	Higher field strength provides better signal dispersion and resolution.
Solvent	$\text{CDCl}_3$	Standard solvent; ensure it is dry.
Internal Reference	Tetramethylsilane (TMS)	Set to 0.00 ppm for accurate chemical shift calibration <sup>[5]</sup> .
Temperature	298 K (25 °C)	Standard operating temperature.
Pulse Angle	30-45 degrees	A smaller flip angle allows for faster acquisition without saturating the signals.
Acquisition Time	2-4 seconds	Ensures sufficient data points are collected for good resolution.
Relaxation Delay (d1)	1-2 seconds	Allows protons to return to equilibrium between scans for accurate integration.
Number of Scans	8-16	Sufficient for good signal-to-noise with the recommended sample concentration.

## Interpretation of a Typical Spectrum

### Peak Assignment and Integration

A high-quality spectrum of pure **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** will show five distinct signals.

- ~10.0 ppm (s, 1H): The aldehyde proton.
- ~7.95 ppm (d, 2H): The aromatic protons ortho to the aldehyde.

- ~7.85 ppm (d, 2H): The aromatic protons ortho to the boronic ester.
- ~4.3 ppm (t, 4H): The OCH<sub>2</sub> protons of the dioxaborinane ring.
- ~2.2 ppm (p, 2H): The central CH<sub>2</sub> proton of the dioxaborinane ring.

The integration values should be in a clear 1:2:2:4:2 ratio, confirming the relative number of protons in each environment.

## Identifying Common Impurities and Artifacts

Real-world samples are rarely perfect. Recognizing signals from impurities is a critical skill.

- Water (H<sub>2</sub>O): Appears as a singlet, typically around 1.56 ppm in CDCl<sub>3</sub>. Its presence may indicate potential hydrolysis of the boronic ester.
- 4-Formylphenylboronic Acid: If hydrolysis has occurred, signals for the free boronic acid will appear. The aromatic signals may be slightly shifted, and the B(OH)<sub>2</sub> protons will appear as a broad singlet, often around 8.2 ppm, which can exchange with water<sup>[14][15]</sup>. The dioxaborinane signals will be replaced by signals from free propan-1,3-diol.
- Residual Solvents: Signals from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dioxane) are common. For example, ethyl acetate shows a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.

## Troubleshooting Common Spectral Issues

- Broad Peaks: This is often due to suspended solids (requiring re-filtration), paramagnetic impurities, or high sample viscosity<sup>[12]</sup>. In the context of boronic acid derivatives, peak broadening in the aromatic region could also indicate an equilibrium between the ester and the free acid, or oligomerization if significant free boronic acid is present<sup>[2]</sup>.
- Poor Signal-to-Noise: This is caused by a sample that is too dilute. The remedy is to increase the number of scans or, preferably, prepare a more concentrated sample.

## Conclusion

The  $^1\text{H}$  NMR spectrum of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** is highly characteristic and provides a wealth of structural information. A successful analysis hinges on a combination of theoretical prediction, meticulous sample preparation, and careful spectral interpretation. The five key signals—the downfield aldehyde singlet, the two aromatic doublets, and the triplet and quintet of the dioxaborinane ring—serve as a definitive fingerprint for this versatile synthetic building block. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

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